Cas no 2228526-77-8 (3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)

3,3-Difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine is a fluorinated cyclobutylamine derivative characterized by its unique structural features, including a difluorinated cyclobutane ring and a methoxy-methyl-substituted aromatic moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the aromatic substitution pattern may influence binding affinity in target interactions. Its well-defined stereochemistry and functional group compatibility make it a versatile intermediate for the synthesis of complex molecules. The compound is typically handled under controlled conditions due to its sensitivity.
3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine structure
2228526-77-8 structure
Product Name:3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine
CAS No:2228526-77-8
MF:C12H15F2NO
MW:227.250410318375
CID:5979148
PubChem ID:165850202
Update Time:2025-10-25

3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine
    • 2228526-77-8
    • EN300-1958236
    • Inchi: 1S/C12H15F2NO/c1-8-3-4-9(5-10(8)16-2)11(15)6-12(13,14)7-11/h3-5H,6-7,15H2,1-2H3
    • InChI Key: DXHGPDITLPFRFU-UHFFFAOYSA-N
    • SMILES: FC1(CC(C2C=CC(C)=C(C=2)OC)(C1)N)F

Computed Properties

  • Exact Mass: 227.11217043g/mol
  • Monoisotopic Mass: 227.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine

3,3-Difluoro-1-(3-Methoxy-4-Methylphenyl)Cyclobutan-1-Amine: A Comprehensive Overview

The compound 3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine, identified by the CAS number 2228526-77-8, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclobutane derivatives, which have gained attention due to their unique electronic properties and structural versatility. The molecule features a cyclobutane ring substituted with two fluorine atoms at the 3-position, a methoxy group at the 3-position of the phenyl ring, and a methyl group at the 4-position of the phenyl ring. These substituents contribute to its distinct chemical reactivity and physical properties.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and material science. The presence of two fluorine atoms in this molecule enhances its lipophilicity, making it a promising candidate for bioavailability optimization in pharmaceuticals. Additionally, the methoxy group introduces electron-donating effects, which can influence the molecule's interaction with biological systems. The methyl group further modulates the steric and electronic properties of the compound, making it suitable for various synthetic transformations.

The synthesis of 3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine involves a multi-step process that typically begins with the preparation of intermediates such as fluorinated cyclobutane derivatives. Researchers have employed various strategies, including ring-closing metathesis and nucleophilic substitution reactions, to construct the cyclobutane core. The substitution pattern on the phenyl ring is achieved through directed metallation or Suzuki coupling reactions, ensuring precise control over regioselectivity.

In terms of applications, this compound has shown potential in medicinal chemistry as a building block for bioactive molecules. Its cyclobutane ring provides a rigid framework that can be exploited for designing molecules with specific pharmacokinetic profiles. Recent research has focused on its use as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents. The fluorine atoms in the molecule also play a critical role in modulating drug-target interactions, making it a valuable asset in drug design.

The physical properties of 3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine are influenced by its molecular structure. The cyclobutane ring contributes to its high melting point and mechanical stability, while the electron-donating groups on the phenyl ring enhance its solubility in polar solvents. These properties make it suitable for use in both solution-phase and solid-state chemistry.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent studies have explored its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes hydrolytic cleavage under specific pH conditions. This information is vital for ensuring sustainable practices in chemical manufacturing and waste management.

In conclusion, 3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine represents a versatile platform for chemical innovation. Its unique structure and functional groups make it a valuable tool in drug discovery, material science, and synthetic chemistry. As research continues to uncover new applications and optimize its synthesis routes, this compound is poised to play an increasingly important role in advancing modern chemistry.

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